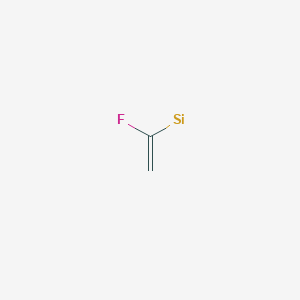![molecular formula C22H23N3OS B14226454 Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- CAS No. 620175-21-5](/img/structure/B14226454.png)
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C18H17N3OS It is known for its unique structural features, which include a phenylthio group and dicyano substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-(phenylthio)aniline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dicyano groups can be reduced to form corresponding amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The dicyano groups can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Benzamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Hexanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
Uniqueness
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- stands out due to its longer alkyl chain (octanoyl group), which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
620175-21-5 |
|---|---|
分子式 |
C22H23N3OS |
分子量 |
377.5 g/mol |
IUPAC名 |
N-(4,5-dicyano-2-phenylsulfanylphenyl)octanamide |
InChI |
InChI=1S/C22H23N3OS/c1-2-3-4-5-9-12-22(26)25-20-13-17(15-23)18(16-24)14-21(20)27-19-10-7-6-8-11-19/h6-8,10-11,13-14H,2-5,9,12H2,1H3,(H,25,26) |
InChIキー |
ADJJEGRFPVNQGY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
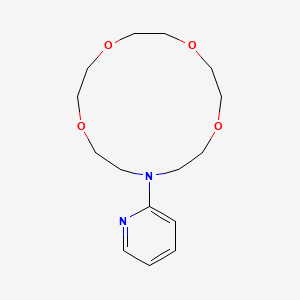
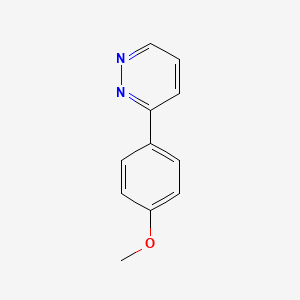
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
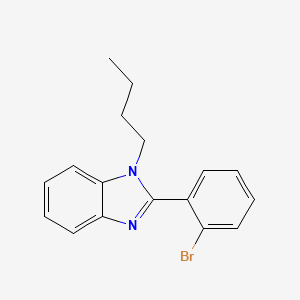
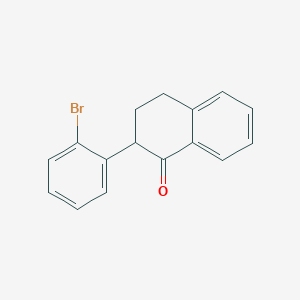

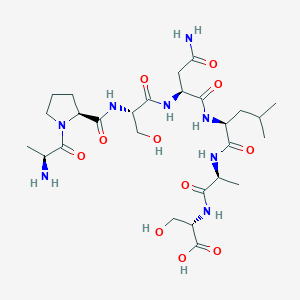
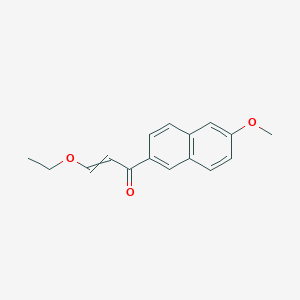
silane](/img/structure/B14226441.png)
